molecular formula C20H16FN3OS B2648813 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methylphenyl)acetamide CAS No. 897464-56-1

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methylphenyl)acetamide

Katalognummer: B2648813
CAS-Nummer: 897464-56-1
Molekulargewicht: 365.43
InChI-Schlüssel: COLMUUFKPPXJNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methylphenyl)acetamide is a synthetic small molecule belonging to the imidazo[2,1-b][1,3]thiazole class of heterocyclic compounds, a scaffold recognized for its diverse biological potential and significant interest in medicinal chemistry research . The molecular structure features a planar imidazothiazole core system linked to substituted phenyl rings, a characteristic often associated with the ability to engage in various intermolecular interactions, such as hydrogen bonding and π-stacking, which are crucial for binding to biological targets . The imidazo[2,1-b][1,3]thiazole scaffold is considered a privileged structure in drug discovery due to its broad pharmacological profile. Researchers have extensively explored analogs of this scaffold for the generation of novel molecules capable of interacting with different biological targets . While the specific research applications and mechanism of action for this particular analog require further investigation, related compounds based on the imidazo[2,1-b]thiazole structure have demonstrated a wide range of biological activities in scientific studies, including antiviral and antibacterial properties . The presence of the acetamide functionality and aromatic substituents provides a versatile template for structure-activity relationship (SAR) studies, allowing researchers to investigate its potential interactions with various enzymes and receptors. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Eigenschaften

IUPAC Name

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3OS/c1-13-3-2-4-16(9-13)22-19(25)10-17-12-26-20-23-18(11-24(17)20)14-5-7-15(21)8-6-14/h2-9,11-12H,10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLMUUFKPPXJNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step involves the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Methylphenylacetamide Moiety: This step involves the acylation of the imidazo-thiazole intermediate with 3-methylphenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution can be carried out using sodium methoxide in methanol, while electrophilic substitution may involve reagents like bromine in acetic acid.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced imidazo-thiazole derivatives.

    Substitution: Formation of substituted imidazo-thiazole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has highlighted the anticancer potential of thiazole derivatives, including those containing imidazole structures. The compound has been evaluated for its efficacy against various cancer cell lines:

  • Mechanism of Action : Studies indicate that thiazole and imidazole rings can induce apoptosis in cancer cells. The presence of a fluorine atom may enhance lipophilicity and improve cell membrane permeability, facilitating cytotoxic effects on tumor cells .
  • Case Studies :
    • A study demonstrated that thiazole derivatives exhibited selective cytotoxicity against A549 (human lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cell lines. The compound's structural features were linked to its anticancer activity, suggesting that modifications to the thiazole core could optimize efficacy .
    • Another investigation reported that compounds with similar scaffolds showed IC50 values in the low micromolar range against various cancer types, emphasizing the importance of structural modifications in enhancing biological activity .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored:

  • Antitubercular Activity : Research indicates that thiazole derivatives can exhibit significant activity against Mycobacterium tuberculosis. The structural characteristics of these compounds play a crucial role in their interaction with bacterial targets .
  • Case Studies :
    • In vitro studies have shown that certain thiazole-based compounds possess MIC (Minimum Inhibitory Concentration) values as low as 0.09 µg/mL against Mycobacterium tuberculosis, indicating strong potential as therapeutic agents against resistant strains .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of compounds like 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methylphenyl)acetamide:

  • Essential Functional Groups : The presence of specific functional groups such as fluorine and various aromatic rings has been linked to enhanced potency and selectivity against cancer cell lines and microbial pathogens .
  • Modification Strategies : Researchers are actively investigating how substituents on the thiazole or imidazole rings can be modified to improve pharmacokinetic properties and reduce toxicity while maintaining or enhancing efficacy.

Wirkmechanismus

The mechanism of action of 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related imidazo[2,1-b]thiazole derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Substituents (Position 6) Acetamide Substituent (N-linked) Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key References
Target Compound: 2-[6-(4-FP)imidazo[2,1-b]thiazol-3-yl]-N-(3-MeP)acetamide 4-Fluorophenyl 3-Methylphenyl 381.43* Not reported Not reported
5f: 2-[6-(4-ClP)imidazo[2,1-b]thiazol-3-yl]-N-(6-ClPy-3-yl)acetamide 4-Chlorophenyl 6-Chloropyridin-3-yl 428.89 215–217 72
5l: 2-[6-(4-ClP)imidazo[2,1-b]thiazol-3-yl]-N-(6-(4-(4-MeOPh)Pi)Py-3-yl)acetamide 4-Chlorophenyl 6-(4-Methoxybenzylpiperazinyl)pyridin-3-yl 573.18 116–118 72
G618-0041: 2-[6-(4-FP)imidazo[2,1-b]thiazol-3-yl]-N-(4-MeOPh)acetamide 4-Fluorophenyl 4-Methoxyphenyl 381.42 Not reported Not reported
3d: Hydrazinecarbothioamide derivative 4-Bromophenyl Benzoylhydrazinecarbothioamide 507.44 215 73

*Calculated based on molecular formula.
Abbreviations : FP = fluorophenyl; ClP = chlorophenyl; MeP = methylphenyl; MeOPh = methoxyphenyl; Pi = piperazinyl; Py = pyridinyl.

Key Observations:

Substituent Effects on Activity: Fluorine vs. Chlorine: The 4-fluorophenyl group (target compound, G618-0041) may enhance metabolic stability compared to 4-chlorophenyl analogs (e.g., 5f, 5l) due to reduced susceptibility to oxidative degradation . However, this substitution may reduce kinase inhibition efficacy, as seen in analogs like 5l, which showed potent VEGFR2 inhibition (5.72% at 20 µM) .

Biological Activity :

  • Cytotoxicity : Compound 5l demonstrated significant cytotoxicity against MDA-MB-231 breast cancer cells (IC50 = 1.4 µM), outperforming sorafenib (IC50 = 5.2 µM) . The target compound’s activity remains unverified but may depend on the 3-methylphenyl group’s steric and electronic effects.
  • Enzyme Inhibition : Hydrazinecarbothioamide derivatives (e.g., 3d) exhibited aldose reductase (AR) inhibitory activity, suggesting that acetamide modifications can target metabolic enzymes .

Synthetic Yields: Yields for imidazo[2,1-b]thiazole derivatives ranged from 59.5% to 86%, with higher yields for methoxy-substituted analogs (e.g., 5h: 81%) .

Biologische Aktivität

The compound 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methylphenyl)acetamide is a notable member of the imidazo[2,1-b][1,3]thiazole class of compounds, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₉FN₂O₂S
  • Molecular Weight : 276.29 g/mol
  • CAS Number : 878259-69-9

The structure features a thiazole ring fused with an imidazole moiety and a fluorophenyl group, which may contribute to its biological properties.

Antitumor Activity

Research indicates that compounds containing the imidazo[2,1-b][1,3]thiazole scaffold exhibit significant antitumor properties. For instance:

  • Mechanism : The compound has been shown to induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins and other apoptotic pathways.
  • Efficacy : Studies have reported IC₅₀ values below that of standard chemotherapeutics like doxorubicin in various cancer cell lines (e.g., Jurkat and A-431 cells) .
CompoundCell LineIC₅₀ (µg/mL)Reference
This compoundJurkat< 10
DoxorubicinJurkat20

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • Mechanism : It disrupts bacterial cell wall synthesis and inhibits DNA replication.
  • Efficacy : It has shown promising results against both gram-positive and gram-negative bacteria.

Antioxidant Activity

Studies suggest that the compound possesses antioxidant properties that may contribute to its overall therapeutic potential. This activity is crucial in mitigating oxidative stress-related cellular damage.

Synthesis and Evaluation

A series of studies have synthesized derivatives of imidazo[2,1-b][1,3]thiazole compounds to evaluate their biological activities:

  • Study Findings : In one study, derivatives with specific substitutions on the phenyl ring showed enhanced cytotoxicity against cancer cell lines compared to the parent compound .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

  • The presence of electron-donating groups on the phenyl ring significantly enhances cytotoxic activity.
  • Modifications on the thiazole moiety can lead to improved interactions with target proteins involved in cancer progression .

Q & A

Q. What are the common synthetic routes for synthesizing 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methylphenyl)acetamide?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols involving:
  • Hydrazide intermediates : Starting from imidazo[2,1-b]thiazole scaffolds, acetohydrazide derivatives are prepared by reacting with hydrazine hydrate under reflux conditions .
  • Condensation reactions : Subsequent reactions with aryl isothiocyanates or substituted acetamides in ethanol under reflux yield the final product. Solvent choice (e.g., ethanol, DMF) and catalysts (e.g., acetic acid) are critical for optimizing yields .
  • Purification : Column chromatography or recrystallization is used to isolate pure compounds, verified via melting points and spectral data .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : Characterization involves:
  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding patterns. IR spectroscopy identifies functional groups (e.g., C=O, NH) .
  • Mass spectrometry : High-resolution MS (HRMS) or ESI-MS validates molecular weight and fragmentation patterns .
  • Elemental analysis : Confirms C, H, N, S content to ensure purity (>95%) .

Q. What in vitro assays are recommended for initial cytotoxicity screening?

  • Methodological Answer :
  • Primary screening : Use the NCI’s 3-cell line panel (e.g., leukemia, melanoma, lung cancer) at a single dose (10 μM) to assess growth inhibition .
  • Secondary profiling : For hits, expand to 60-cell line panels with dose-response curves (IC₅₀ values). For example, MDA-MB-231 (breast cancer) and HepG2 (liver cancer) lines are common targets .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Methodological Answer :
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes side reactions .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) to accelerate condensation steps .
  • Temperature control : Reflux at 80–100°C for 3–6 hours balances reaction progression and decomposition risks .

Q. How should contradictory cytotoxicity data between studies be addressed?

  • Methodological Answer :
  • Variable analysis : Compare cell line origins (e.g., MDA-MB-231 vs. HepG2), culture conditions, and assay protocols (e.g., MTT vs. SRB) .
  • Structural analogs : Evaluate substituent effects; e.g., 4-fluorophenyl vs. 4-chlorophenyl groups may alter VEGFR2 inhibition .
  • Dose normalization : Re-test conflicting compounds at standardized concentrations (e.g., 1–50 μM) with triplicate measurements .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Substituent libraries : Synthesize analogs with varied aryl groups (e.g., 4-bromo, 4-methoxy) on the imidazothiazole core .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions, such as hydrogen bonding with VEGFR2’s ATP-binding pocket .
  • Bioisosteric replacement : Replace the acetamide group with sulfonamides or carbamates to modulate solubility and potency .

Q. How can molecular docking be applied to analyze binding modes with kinase targets?

  • Methodological Answer :
  • Protein preparation : Retrieve VEGFR2 (PDB ID: 4ASD) and optimize via energy minimization (e.g., using GROMACS) .
  • Ligand docking : Perform flexible docking with the compound’s 3D structure (generated via Chem3D) to identify key residues (e.g., Lys868, Glu885) .
  • Pose validation : Compare docking scores (ΔG) with known inhibitors (e.g., sorafenib) and validate via MD simulations .

Q. What analytical methods ensure compound purity and stability during storage?

  • Methodological Answer :
  • HPLC : Use C18 columns with acetonitrile/water gradients (70:30) and UV detection at 254 nm to monitor degradation .
  • LC-MS : Detect impurities at ppm levels and confirm molecular ions .
  • Storage : Store at −20°C in amber vials under argon to prevent oxidation. Avoid aqueous environments to limit hydrolysis .

Q. How can off-target effects be evaluated in kinase inhibition studies?

  • Methodological Answer :
  • Kinase profiling : Screen against a panel of 50+ kinases (e.g., EGFR, PDGFR) at 1 μM to assess selectivity .
  • Cellular thermal shift assays (CETSA) : Identify target engagement in live cells by measuring protein thermal stability shifts .
  • Transcriptomics : Use RNA-seq to detect downstream pathway alterations (e.g., MAPK/ERK) in treated vs. untreated cells .

Q. What experimental approaches address metabolic instability in vivo?

  • Methodological Answer :
  • Microsomal assays : Incubate with rat liver microsomes (RLM) and NADPH to identify major metabolites via LC-MS/MS .
  • Prodrug design : Introduce ester or phosphate groups to enhance bioavailability and slow hepatic clearance .
  • Stability studies : Test in simulated gastric fluid (pH 2.0) and plasma to optimize formulation (e.g., nanoparticles for sustained release) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.